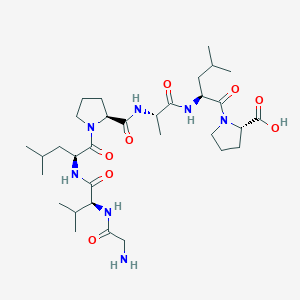
L-Proline, glycyl-L-valyl-L-leucyl-L-prolyl-L-alanyl-L-leucyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Proline, glycyl-L-valyl-L-leucyl-L-prolyl-L-alanyl-L-leucyl- is a complex peptide compound composed of multiple amino acids. This compound is of significant interest due to its potential applications in various fields such as chemistry, biology, and medicine. The unique sequence of amino acids in this peptide contributes to its distinct properties and functionalities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Proline, glycyl-L-valyl-L-leucyl-L-prolyl-L-alanyl-L-leucyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, L-Proline, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid, glycyl-L-valyl, is coupled to the growing peptide chain using coupling reagents such as HBTU or DIC.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (L-leucyl, L-prolyl, L-alanyl, L-leucyl) until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent such as TFA (trifluoroacetic acid).
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a suitable expression system (e.g., E. coli), which then produces the peptide in large quantities. The peptide is subsequently purified using chromatographic techniques.
Análisis De Reacciones Químicas
Types of Reactions
L-Proline, glycyl-L-valyl-L-leucyl-L-prolyl-L-alanyl-L-leucyl- can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The peptide can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles and electrophiles depending on the specific substitution reaction
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of disulfide bonds, while reduction may result in the cleavage of such bonds.
Aplicaciones Científicas De Investigación
L-Proline, glycyl-L-valyl-L-leucyl-L-prolyl-L-alanyl-L-leucyl- has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Industry: Utilized in the development of peptide-based materials and as a catalyst in organic synthesis.
Mecanismo De Acción
The mechanism of action of L-Proline, glycyl-L-valyl-L-leucyl-L-prolyl-L-alanyl-L-leucyl- involves its interaction with specific molecular targets and pathways. The peptide may bind to receptors or enzymes, modulating their activity and influencing cellular processes. For example, it may interact with acetylcholinesterase, α-secretase, and β-secretase, affecting neurotransmitter levels and oxidative stress .
Comparación Con Compuestos Similares
Similar Compounds
Glycyl-L-proline: A simpler dipeptide with similar structural features.
L-alanyl-L-prolyl-L-alanyl-L-leucylglycyl-L-arginyl-L-cysteinyl-L-phenylalanyl-L-prolyl-L-tryptophyl-L-threonyl-L-asparaginyl-L-valyl-L-threonyl-: A more complex peptide with additional amino acids.
Uniqueness
L-Proline, glycyl-L-valyl-L-leucyl-L-prolyl-L-alanyl-L-leucyl- is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This uniqueness makes it valuable for various research and industrial applications.
Propiedades
Número CAS |
201351-02-2 |
|---|---|
Fórmula molecular |
C32H55N7O8 |
Peso molecular |
665.8 g/mol |
Nombre IUPAC |
(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C32H55N7O8/c1-17(2)14-21(31(45)39-13-9-11-24(39)32(46)47)35-27(41)20(7)34-28(42)23-10-8-12-38(23)30(44)22(15-18(3)4)36-29(43)26(19(5)6)37-25(40)16-33/h17-24,26H,8-16,33H2,1-7H3,(H,34,42)(H,35,41)(H,36,43)(H,37,40)(H,46,47)/t20-,21-,22-,23-,24-,26-/m0/s1 |
Clave InChI |
GSXMDPXDNWEPMF-HXJPVCIYSA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)CN |
SMILES canónico |
CC(C)CC(C(=O)N1CCCC1C(=O)O)NC(=O)C(C)NC(=O)C2CCCN2C(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[3-(Aminomethyl)pyridin-4-yl]propanoic acid](/img/structure/B12563292.png)

![1H-Pyrrole, 2-[(S)-(4-methylphenyl)sulfinyl]-](/img/structure/B12563300.png)
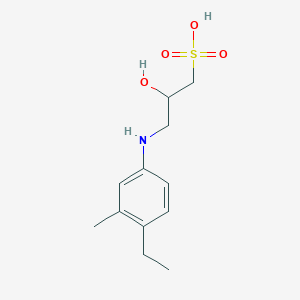
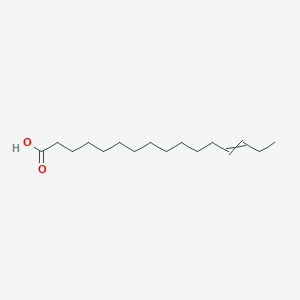
![Butyl-[2-(4-butylamino-benzoyloxy)-ethyl]-dimethyl-ammonium](/img/structure/B12563311.png)
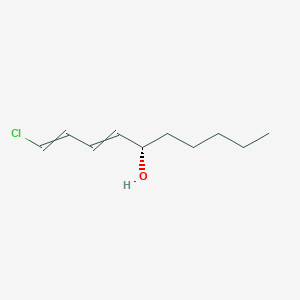
![(Decylphosphoryl)bis[(2,6-dichlorophenyl)methanone]](/img/structure/B12563327.png)
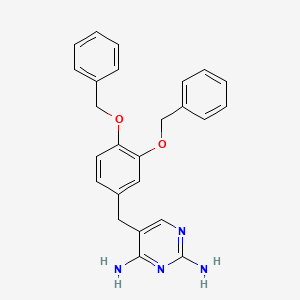
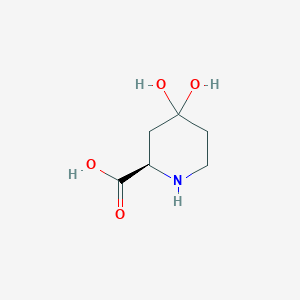
![(Z)-5-Cyclohexyl-3-(methoxyimino)-1H-benzo[b]azepin-2(3H)-one](/img/structure/B12563344.png)
![2-[2-(1,3-Benzothiazol-2-yl)hydrazinylidene]-4-[(propan-2-yl)oxy]naphthalen-1(2H)-one](/img/structure/B12563347.png)
![N-{4-[(E)-Phenyldiazenyl]phenyl}glycine](/img/structure/B12563354.png)

